molecular formula C12H13FO3 B1400798 ethyl 3-(3-fluoro-4-methylphenyl)-3-oxopropanoate CAS No. 1250249-33-2

ethyl 3-(3-fluoro-4-methylphenyl)-3-oxopropanoate

Cat. No.: B1400798
CAS No.: 1250249-33-2
M. Wt: 224.23 g/mol
InChI Key: FKXSDCFCHUAAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 3-(3-fluoro-4-methylphenyl)-3-oxopropanoate is an organic compound with the molecular formula C12H13FO3. It is a derivative of benzoylacetate, where the benzene ring is substituted with a fluorine atom at the 3-position and a methyl group at the 4-position. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

ethyl 3-(3-fluoro-4-methylphenyl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-4-methylbenzoic acid with ethyl acetate in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of ethyl (3-fluoro-4-methylbenzoyl)acetate may involve more advanced techniques such as reactive distillation. This method integrates the reaction and separation processes, enhancing efficiency and yield. The use of continuous flow reactors can also be employed to scale up the production while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(3-fluoro-4-methylphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

ethyl 3-(3-fluoro-4-methylphenyl)-3-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (3-fluoro-4-methylbenzoyl)acetate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. The carbonyl group can form hydrogen bonds with enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl benzoylacetate
  • Ethyl (4-methylbenzoyl)acetate
  • Ethyl (3-fluorobenzoyl)acetate

Uniqueness

ethyl 3-(3-fluoro-4-methylphenyl)-3-oxopropanoate is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets, making it valuable in various applications .

Properties

IUPAC Name

ethyl 3-(3-fluoro-4-methylphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-3-16-12(15)7-11(14)9-5-4-8(2)10(13)6-9/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXSDCFCHUAAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-(3-fluoro-4-methylphenyl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-(3-fluoro-4-methylphenyl)-3-oxopropanoate
Reactant of Route 3
Reactant of Route 3
ethyl 3-(3-fluoro-4-methylphenyl)-3-oxopropanoate
Reactant of Route 4
Reactant of Route 4
ethyl 3-(3-fluoro-4-methylphenyl)-3-oxopropanoate
Reactant of Route 5
Reactant of Route 5
ethyl 3-(3-fluoro-4-methylphenyl)-3-oxopropanoate
Reactant of Route 6
Reactant of Route 6
ethyl 3-(3-fluoro-4-methylphenyl)-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.